![molecular formula C22H22N4O6S B7729516 2,3-dimethoxy-6-[(E)-[[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B7729516.png)
2,3-dimethoxy-6-[(E)-[[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-6-[(E)-[[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core substituted with methoxy groups and a hydrazinylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-6-[(E)-[[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. The process may include:
Bromination: Starting with a benzoic acid derivative, bromination is carried out using reagents like NaBr and H₂O₂ in acetic acid.
Methoxylation: The brominated intermediate is then subjected to methoxylation using CH₃ONa and CuBr at elevated temperatures.
Hydrazinylidene Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity on a larger scale. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2,3-Dimethoxy-6-[(E)-[[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The hydrazinylidene moiety can be reduced to hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or H₂O₂ can be used under acidic conditions.
Reduction: Reducing agents such as NaBH₄ or LiAlH₄ are commonly employed.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts like FeCl₃.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2,3-Dimethoxy-6-[(E)-[[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,3-dimethoxy-6-[(E)-[[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Uniqueness
2,3-Dimethoxy-6-[(E)-[[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid is unique due to its complex structure, which includes a hydrazinylidene moiety and a thiazole ring. This complexity provides it with distinct chemical and biological properties compared to simpler benzoic acid derivatives.
特性
IUPAC Name |
2,3-dimethoxy-6-[(E)-[[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S/c1-12-4-7-14(8-5-12)24-17(27)10-16-20(28)25-22(33-16)26-23-11-13-6-9-15(31-2)19(32-3)18(13)21(29)30/h4-9,11,16H,10H2,1-3H3,(H,24,27)(H,29,30)(H,25,26,28)/b23-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSLTCGRZLVMEU-FOKLQQMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NN=CC3=C(C(=C(C=C3)OC)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N/N=C/C3=C(C(=C(C=C3)OC)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
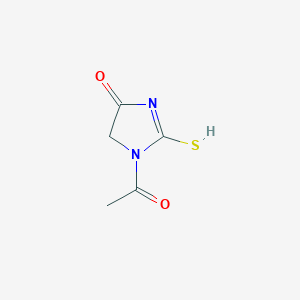
![(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B7729445.png)
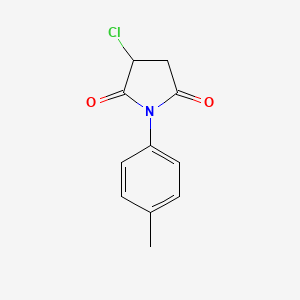
![4-[(E)-{(2E)-[3-(4-hydroxyphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B7729454.png)
![5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione](/img/structure/B7729483.png)
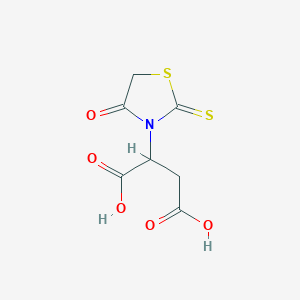
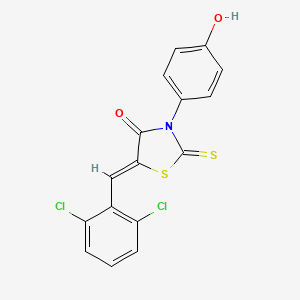
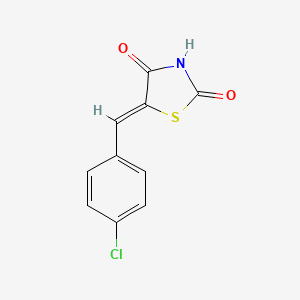
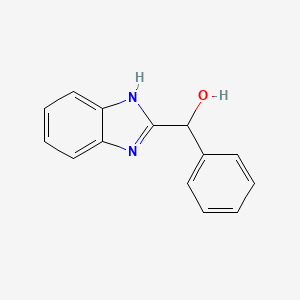
![4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B7729534.png)
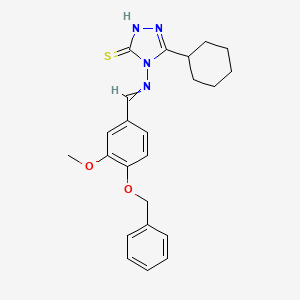
![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7729557.png)
![3-[(2-Chlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7729562.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B7729567.png)
